2-Methyl-4-(3-methylphenyl)-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(3-methylphenyl)-1-butene is an organic compound with a unique structure that includes a butene backbone substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-methylphenyl)-1-butene can be achieved through several methods. One common approach involves the alkylation of 3-methylphenylacetylene with 2-methyl-1-butene under catalytic conditions. The reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-methylphenyl)-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the butene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-Methyl-4-(3-methylphenyl)-1-butanol, 2-Methyl-4-(3-methylphenyl)-1-butanone, or 2-Methyl-4-(3-methylphenyl)-1-butanoic acid.
Reduction: Formation of 2-Methyl-4-(3-methylphenyl)butane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-4-(3-methylphenyl)-1-butene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3-methylphenyl)-1-butene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and targets depend on the context of its application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenyl-1-butene: Lacks the additional methyl group on the phenyl ring.
4-(3-Methylphenyl)-1-butene: Lacks the methyl group on the butene backbone.
2-Methyl-4-(4-methylphenyl)-1-butene: Has a methyl group on the para position of the phenyl ring instead of the meta position.
Uniqueness
2-Methyl-4-(3-methylphenyl)-1-butene is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides a balance of hydrophobic and aromatic characteristics, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-methyl-3-(3-methylbut-3-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10(2)7-8-12-6-4-5-11(3)9-12/h4-6,9H,1,7-8H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGGAXIMGRZTTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596856 |
Source
|
Record name | 1-Methyl-3-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113947-88-9 |
Source
|
Record name | 1-Methyl-3-(3-methyl-3-buten-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113947-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.